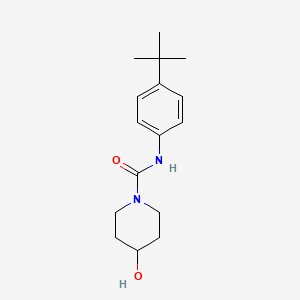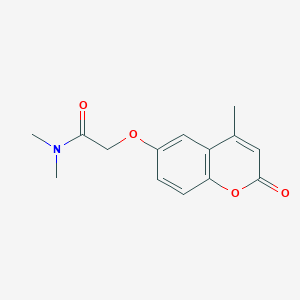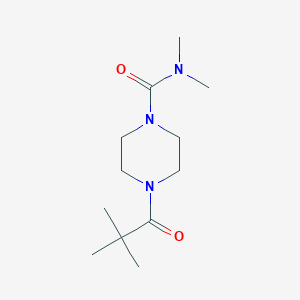
N-(4-tert-butylphenyl)-4-hydroxypiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-tert-butylphenyl)-4-hydroxypiperidine-1-carboxamide, commonly known as Boc-Pip-OH, is a chemical compound used in scientific research. It is a piperidine derivative that has shown promising results in various studies related to drug discovery and development.
Mechanism of Action
Boc-Pip-OH exerts its pharmacological effects by inhibiting the activity of specific enzymes and modulating various signaling pathways. For instance, it has been reported to inhibit acetylcholinesterase by binding to the active site of the enzyme and preventing the hydrolysis of acetylcholine. Similarly, Boc-Pip-OH has been shown to inhibit monoamine oxidase by irreversibly binding to the enzyme and preventing the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
Boc-Pip-OH has been reported to exhibit various biochemical and physiological effects, including antioxidant and anti-inflammatory activities. It has been shown to scavenge free radicals and reduce oxidative stress in vitro and in vivo. Moreover, Boc-Pip-OH has been reported to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage.
Advantages and Limitations for Lab Experiments
Boc-Pip-OH has several advantages for lab experiments. It is a stable and relatively easy-to-synthesize compound that can be obtained in high yield and purity. Moreover, Boc-Pip-OH has been extensively studied and characterized, making it a reliable tool for drug discovery and development. However, one of the limitations of Boc-Pip-OH is its relatively low solubility in water, which may limit its application in certain assays.
Future Directions
There are several future directions for the research on Boc-Pip-OH. One potential area of exploration is the development of Boc-Pip-OH derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Moreover, further studies are needed to elucidate the precise mechanism of action of Boc-Pip-OH and its potential therapeutic applications in various diseases. Additionally, the use of Boc-Pip-OH in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects.
Synthesis Methods
The synthesis of Boc-Pip-OH involves the reaction of tert-butyl 4-aminobenzoate with 4-piperidone hydrochloride in the presence of sodium hydride. The resulting product is then treated with hydroxylamine hydrochloride to obtain Boc-Pip-OH. This method has been optimized for high yield and purity, making it a reliable and efficient way to produce Boc-Pip-OH for research purposes.
Scientific Research Applications
Boc-Pip-OH has been extensively used in scientific research, particularly in drug discovery and development. It has been reported to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Moreover, Boc-Pip-OH has been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases and other inflammatory conditions.
properties
IUPAC Name |
N-(4-tert-butylphenyl)-4-hydroxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)12-4-6-13(7-5-12)17-15(20)18-10-8-14(19)9-11-18/h4-7,14,19H,8-11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBIVVLKNBNKSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-tert-butylphenyl)-4-hydroxypiperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(1-Methoxypropan-2-ylamino)-2-oxoethyl] 3-(4-chlorophenyl)sulfanylpropanoate](/img/structure/B7512053.png)




![1-[4-(4-Ethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512085.png)
![N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7512089.png)
![N-[2-(azepan-1-yl)ethyl]tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7512091.png)


![1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512115.png)
